molecular formula C12H17NO2 B10969756 3-methoxy-N-(2-methylpropyl)benzamide

3-methoxy-N-(2-methylpropyl)benzamide

Cat. No.: B10969756
M. Wt: 207.27 g/mol
InChI Key: BNFJAAKDMOPMEN-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzene ring and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. For instance, compounds such as N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide (CAS: 1215599-38-4) and 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 510735-94-1) highlight variations in nitrogen substituents and heterocyclic modifications . These derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and amines, followed by spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS) .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

BNFJAAKDMOPMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(2-methylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-Methoxy-N-(2-methylpropyl)benzamide

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Activity Reference
This compound C₁₂H₁₇NO₂ 207.27 (estimated) 3-OCH₃, N-isobutyl Not explicitly reported
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide C₁₂H₁₇NO₃ 235.27 3-OCH₃, N-(2-hydroxy-2-methylpropyl) Potential directing group in catalysis
3-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide C₁₄H₁₇N₃O₂S 291.37 Thiadiazole ring, N-isobutyl Not reported; structural novelty
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₇H₁₉NO₂ 281.34 2-CH₃, N-(3-isopropoxyphenyl) Agricultural fungicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H activation

Key Observations:

  • Aromatic Modifications : Substitution at the 3-position (methoxy vs. methyl or halogen) influences electronic properties. For example, methoxy groups increase electron density, affecting reactivity in catalytic systems .
  • Heterocyclic Additions : Thiadiazole rings (e.g., ) introduce rigidity and alter pharmacokinetic profiles compared to simple benzamides.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Predicted) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound Low (lipophilic) ~2.5 1 (NH) 3 (OCH₃, CONH)
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide Moderate ~1.8 2 (NH, OH) 4
Mepronil Low ~3.0 1 (NH) 2
  • Lipophilicity : The isobutyl group increases LogP compared to hydroxylated analogs, impacting membrane permeability.
  • Polarity : Hydroxyl or thiadiazole groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration.

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